molecular formula C27H33FN2O3S B3409580 7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892782-71-7

7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B3409580
CAS No.: 892782-71-7
M. Wt: 484.6 g/mol
InChI Key: SDUQBZSZHPOIMZ-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a fluorinated dihydroquinolinone derivative featuring:

  • Position 1: A butyl group.
  • Position 3: A 2,5-dimethylbenzenesulfonyl substituent.
  • Position 7: An azepane (7-membered cyclic amine) moiety.
  • Position 6: A fluorine atom.

Its structural design balances lipophilicity (via the butyl chain) and electronic modulation (via sulfonyl and fluorine groups) to optimize bioavailability and target engagement .

Properties

IUPAC Name

7-(azepan-1-yl)-1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-4-5-12-30-18-26(34(32,33)25-15-19(2)10-11-20(25)3)27(31)21-16-22(28)24(17-23(21)30)29-13-8-6-7-9-14-29/h10-11,15-18H,4-9,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUQBZSZHPOIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the fluoroquinolone core, followed by the introduction of the azepane ring, the butyl chain, and the dimethylbenzenesulfonyl group. Common reagents and conditions used in these reactions include:

    Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: Addition of the dimethylbenzenesulfonyl group using sulfonyl chlorides in the presence of a base.

    Azepane ring formation: Cyclization reactions to form the azepane ring.

    Butyl chain attachment: Alkylation reactions to introduce the butyl chain.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to larger reactors, ensuring the reactions are efficient and cost-effective. Optimization of reaction conditions, purification processes, and quality control measures are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

“7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroquinoline core to quinoline.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the fluoro position.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), alkoxides (RO-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce sulfide-containing compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinolones.

    Medicine: Potential antibacterial agent due to its quinolone core.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would likely involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death. The azepane ring and other functional groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Variations at Position 1 (N-Alkylation)

Alkyl chain length at position 1 influences solubility and metabolic stability:

Compound Name Position 1 Substituent Molecular Weight Key Implications Source
Target compound Butyl (C₄H₉) ~525.03* Moderate lipophilicity; balances solubility and membrane permeability -
1-Ethyl analog (PubChem) Ethyl (C₂H₅) ~495.02* Reduced lipophilicity; shorter chain may enhance solubility but decrease tissue retention
1-Benzyl analog (CAS 892759-62-5) Benzyl (C₆H₅CH₂) 525.03 Increased steric bulk; potential for π-π stacking but higher metabolic susceptibility
1-Pentyl analog (J. Med. Chem. 2007) Pentyl (C₅H₁₁) 370 (MH⁺) Enhanced lipophilicity; may improve CNS penetration but risk of toxicity

*Calculated based on molecular formulas in , and 12.

Substituent Variations at Position 3 (Sulfonyl Group)

The sulfonyl group modulates electronic effects and target binding:

Compound Name Position 3 Substituent Key Implications Source
Target compound 2,5-Dimethylbenzenesulfonyl Balanced steric hindrance; methyl groups enhance metabolic stability
3,5-Dimethylbenzenesulfonyl analog (LifeChem) 3,5-Dimethylbenzenesulfonyl Increased symmetry; potential for improved crystallinity but reduced solubility
4-Methoxyphenylsulfonyl analog 4-Methoxybenzenesulfonyl Electron-donating methoxy group may enhance binding affinity to polar targets
3-Chlorobenzenesulfonyl analog (CAS 892759-62-5) 3-Chlorobenzenesulfonyl Electron-withdrawing Cl may improve enzyme inhibition but increase toxicity

Variations at Position 7 (Azepane vs. Other Amines)

The azepane ring provides conformational flexibility compared to smaller amines:

Compound Name Position 7 Substituent Key Implications Source
Target compound Azepan-1-yl 7-membered ring enhances solubility and reduces off-target binding
Diethylamino analog (CAS 892766-32-4) Diethylamino (N(C₂H₅)₂) Linear amine increases basicity; may alter pharmacokinetics
Morpholine analog (J. Med. Chem. 2007) Morpholin-4-yl 6-membered ring with oxygen; enhances polarity and metabolic stability

Research Findings and Trends

  • Synthesis: Analogs are typically synthesized via nucleophilic substitution or Suzuki coupling, with purification by TLC (e.g., dichloromethane/methanol mixtures) .
  • Bioactivity : Fluorine at position 6 enhances electronegativity, improving binding to ATP pockets in kinases. Bulkier sulfonyl groups (e.g., 3,5-dimethyl) correlate with reduced CYP450 inhibition .
  • Commercial Availability : Pricing varies significantly (e.g., $69–$160 for 5–50 mg batches), reflecting synthesis complexity and demand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

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